molecular formula C18H17N3O B5846819 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5846819
M. Wt: 291.3 g/mol
InChI Key: CFOYIFFQKHCFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. Common catalysts used in these reactions include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .

Industrial Production Methods: Industrial production methods for this compound may involve the use of heterogeneous catalysts such as copper-doped cadmium sulfide nanoparticles or cerium (IV) oxide nanoparticles. These catalysts have been shown to be effective in promoting the condensation reactions under microwave irradiation or aqueous conditions, leading to high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its biological activity and make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

9-methoxy-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYIFFQKHCFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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